molecular formula C10H15NO B2504451 1-(Phenylamino)butan-2-ol CAS No. 114010-10-5

1-(Phenylamino)butan-2-ol

Cat. No.: B2504451
CAS No.: 114010-10-5
M. Wt: 165.236
InChI Key: CHVYORVUVCOIQA-UHFFFAOYSA-N
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Description

1-(Phenylamino)butan-2-ol is an organic compound with the molecular formula C10H15NO It is characterized by the presence of a phenyl group attached to an amino group, which is further connected to a butanol chain

Scientific Research Applications

1-(Phenylamino)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of butan-2-ol with aniline in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

1-(Phenylamino)butan-2-ol can be compared with other similar compounds such as:

    1-(Phenylamino)propan-2-ol: Similar structure but with a shorter carbon chain.

    1-(Phenylamino)pentan-2-ol: Similar structure but with a longer carbon chain.

    1-(Phenylamino)ethanol: Similar structure but with a simpler alcohol group.

Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its structure allows for diverse chemical modifications, enhancing its utility in research and industry.

Properties

IUPAC Name

1-anilinobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-10(12)8-11-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVYORVUVCOIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Aniline, (102.3 g, 1.1 mole) was added to 50 ml of dioxane, 108 g of 1,2-epoxy butane and 1 g of potassium fluoride in 25 ml of water. The mixture heated to reflux for 30 hours. The mixture was poured into water, taken up in 200 ml of methylene chloride, dried over anhydrous magnesium sulfate and stripped under vacuum. The residue was distilled under vacuum and the product, b.p. 98°-106° C. at 0.15 mm, weighed 94 g and was 97% pure by GLPC. It was characterized by IR and NMR.
Quantity
102.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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